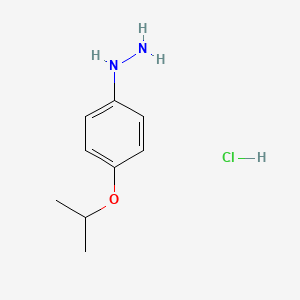

(4-Isopropoxyphenyl)hydrazine hydrochloride

Description

(4-Isopropoxyphenyl)hydrazine hydrochloride (CAS No. 19501-58-7) is a hydrazine derivative characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the para position of the phenyl ring. It is synthesized through reactions involving hydrazine hydrochloride and substituted chalcone derivatives, followed by purification via column chromatography to yield a pale yellow solid powder . Its structural features, including the bulky isopropoxy group, influence solubility, steric effects, and reactivity compared to other phenylhydrazine hydrochlorides.

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJCMSHDQWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)hydrazine hydrochloride typically involves multiple stages. One common method includes the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water under an inert atmosphere, followed by the addition of sodium nitrite and tin (II) chloride dihydrate . The reaction conditions are carefully controlled, with temperatures ranging from 0 to 20°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin (II) chloride dihydrate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that hydrazine derivatives, including (4-Isopropoxyphenyl)hydrazine hydrochloride, exhibit potential anticancer properties. A study evaluated various extracts from marine organisms and found that certain hydrazines could inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways like NF-kB . This suggests that this compound may serve as a lead compound for developing anticancer agents.

Mechanism of Action

The mechanism of action for hydrazine derivatives often involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. The specific interactions and pathways activated by this compound require further investigation to fully elucidate its therapeutic potential.

Environmental Monitoring

Detection of Hydrazine

Hydrazines are recognized as hazardous pollutants due to their toxicity and potential carcinogenicity. Recent advancements have led to the development of fluorescent probes for detecting hydrazine in environmental samples. These probes utilize this compound as a recognition element, allowing for sensitive and selective detection of hydrazine levels in water samples .

Fluorescent Probe Development

The probe OCYB, based on the intramolecular charge transfer mechanism, demonstrated high selectivity for hydrazine with a detection limit as low as 78 nM. This highlights the utility of this compound in creating effective monitoring tools for environmental safety .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is used as an intermediate in organic synthesis processes. It can be employed to synthesize various other compounds, including pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to tailor compounds for specific activities or properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Inhibits NF-kB signaling; requires further research |

| Environmental Monitoring | Detection of hydrazine pollutants | High selectivity with detection limit of 78 nM |

| Chemical Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Versatile applications in organic synthesis |

Case Studies

- Anticancer Evaluation : A study focused on evaluating extracts from marine organisms revealed that certain hydrazines inhibited cancer cell growth significantly. This indicates a promising avenue for further development of this compound as an anticancer drug .

- Environmental Detection : The development of the OCYB probe illustrates how this compound can be utilized in environmental chemistry to monitor toxic substances effectively, ensuring public health safety .

- Synthesis Applications : In chemical synthesis, this compound has been shown to facilitate the production of complex organic molecules, demonstrating its importance as a versatile reagent in laboratory settings .

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating cell function and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

Key Differences :

Halogen-Substituted Derivatives

Key Differences :

Cyano and Other Functionalized Derivatives

Key Differences :

- The cyano group in 4-Cyanophenylhydrazine HCl increases electrophilicity, favoring reactions with nucleophiles like amines or thiols .

- Difluoromethoxy derivatives balance lipophilicity and polarity, enhancing utility in drug delivery systems .

Biological Activity

(4-Isopropoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3O. Its structure features a hydrazine functional group attached to an isopropoxy-substituted phenyl ring, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Species Formation : Hydrazine derivatives often undergo metabolic transformations that lead to the formation of reactive intermediates, which can interact with cellular macromolecules, potentially leading to cytotoxic effects .

- Inhibition of Enzymatic Pathways : Compounds with hydrazine moieties have been reported to inhibit various enzymes involved in metabolic pathways, contributing to their therapeutic effects .

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly through modulation of signaling pathways associated with cell proliferation and survival .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. For instance, studies on related compounds have demonstrated significant inhibition of HER2-positive gastric cancer cell lines, suggesting potential applicability in treating aggressive cancers .

Anti-inflammatory Effects

Hydrazine derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. Although specific data on this compound is limited, its structural analogs have shown promising results against bacterial and fungal strains .

Case Studies and Research Findings

- Study on HER2 Inhibition : A study focusing on hydrazine derivatives found that certain compounds effectively inhibited HER2 expression in gastric cancer models, leading to decreased tumor growth. This suggests that this compound may have similar effects due to structural similarities .

- Anti-inflammatory Assays : Research evaluating the anti-inflammatory properties of hydrazines demonstrated significant inhibition of TNF-α and IL-6 production in vitro. These findings highlight the potential for this compound in treating inflammatory diseases .

- Microbial Resistance Studies : Compounds structurally related to this compound were tested against various microbial strains, showing significant antimicrobial activity. This positions the compound as a candidate for further exploration in antimicrobial therapy .

Data Tables

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | HER2 inhibitors | Inhibition of tumor growth |

| Anti-inflammatory | Hydrazine derivatives | Reduction in TNF-α and IL-6 levels |

| Antimicrobial | Various hydrazines | Significant inhibition of microbial growth |

Q & A

Q. What are the optimal synthetic routes for (4-Isopropoxyphenyl)hydrazine hydrochloride?

The compound is typically synthesized via condensation reactions between substituted phenylhydrazine hydrochlorides and ketones. A common method involves refluxing 4-isopropoxyacetophenone with hydrazine hydrochloride in ethanol under acidic conditions (e.g., HCl or acetic acid) for 6–8 hours, followed by crystallization from ethanol . For example, analogous syntheses of 4-cyanophenylhydrazine hydrochloride achieved 82% yield using similar conditions, with characterization via H NMR and IR spectroscopy .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR (e.g., δ 10.59 ppm for NH protons) and C NMR to confirm substitution patterns .

- Infrared Spectroscopy (IR): Peaks at ~3213 cm (N-H stretch) and 1614 cm (C=N) validate functional groups .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 132 for related hydrazines) confirm molecular weight .

- Elemental Analysis: Ensures stoichiometric purity .

Q. What safety protocols are essential when handling this compound?

The compound is corrosive and toxic, with risks of hemolytic anemia upon exposure. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and full-face respirators. Work in a fume hood, and avoid inhalation or skin contact. Emergency measures include rinsing with water for 15+ minutes upon exposure and immediate medical consultation .

Q. What are the solubility properties and recommended storage conditions?

The hydrochloride salt is soluble in polar solvents like DMSO, methanol, and ethanol but insoluble in non-polar solvents. Store at -20°C in airtight containers to prevent decomposition. Stability studies under varying pH and temperature conditions are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for Fischer indole synthesis using this compound?

Key variables include:

- Solvent: Ethanol or tBuOH for reflux (60–80°C).

- Catalyst: Acidic conditions (HCl or acetic acid) accelerate cyclization .

- Substituent Effects: Electron-donating groups (e.g., isopropoxy) enhance reactivity in indole formation . Monitor reaction progress via TLC and optimize yields (typically 70–85%) by adjusting reflux duration and stoichiometry .

Q. What mechanistic insights exist for its reactivity in heterocyclic ring formation?

The compound participates in Fischer indole synthesis via a [3,3]-sigmatropic rearrangement. Protonation of the hydrazine group facilitates nucleophilic attack on ketones, forming intermediates that cyclize to indoles. Computational studies (e.g., DFT) can elucidate transition states and substituent effects on reaction kinetics .

Q. How do structural modifications influence its biological activity in drug discovery?

Substituents on the phenyl ring (e.g., isopropoxy, halogens) modulate interactions with biological targets. For example:

- Anticancer Activity: Hydrazine derivatives inhibit VEGFR2 and MMP9 via competitive binding .

- Antimicrobial Effects: Sulfonamide analogs disrupt enzyme active sites (e.g., carbonic anhydrase) . Structure-activity relationship (SAR) studies should combine synthesis, in vitro assays, and molecular docking .

Q. How should researchers address contradictory spectral data during characterization?

Contradictions in NMR or IR spectra may arise from tautomerism or impurities. Solutions include:

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for low-abundance impurities. For example, residual solvents or byproducts (e.g., unreacted ketones) can be quantified against reference standards. Crystallization from ethanol or chloroform/petroleum ether mixtures improves purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show degradation at pH > 7 or temperatures >50°C due to hydrolysis of the hydrazine group. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Buffered solutions (pH 4–6) and inert atmospheres (N) enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.